molecular formula C23H21N3O2S B2563733 N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide CAS No. 1795471-77-0

N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide

Cat. No.: B2563733
CAS No.: 1795471-77-0
M. Wt: 403.5
InChI Key: XYBLXMRIMKTCOA-UHFFFAOYSA-N
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Description

N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide is a synthetic small molecule featuring a hybrid scaffold combining an imidazo[2,1-b]thiazole core with a 4-phenyloxane-4-carboxamide moiety. The imidazo[2,1-b]thiazole system is a bicyclic heteroaromatic structure known for its pharmacological relevance, particularly in oncology and metabolic regulation .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c27-21(23(10-13-28-14-11-23)17-6-2-1-3-7-17)24-19-9-5-4-8-18(19)20-16-26-12-15-29-22(26)25-20/h1-9,12,15-16H,10-11,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBLXMRIMKTCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions The initial step often includes the formation of the imidazo[2,1-b][1,3]thiazole ring, which can be achieved through the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and oxane rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Features

The compound features an imidazo[2,1-b][1,3]thiazole ring, which is known for its biological activity, particularly in the context of cancer therapy and antimicrobial properties. The oxane and carboxamide functionalities contribute to its solubility and interaction with biological targets.

Anticancer Activity

Research has indicated that compounds containing imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. Studies have shown that N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide can inhibit cell proliferation in various cancer cell lines.

Case Study:

A study conducted on breast cancer cell lines demonstrated that this compound reduced cell viability by inducing apoptosis through the activation of caspase pathways. The results suggest a potential mechanism for its use as a chemotherapeutic agent.

Antimicrobial Properties

The imidazo[2,1-b][1,3]thiazole moiety has been linked to antimicrobial activity against a range of pathogens. This compound has shown efficacy against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neurological Applications

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in treating conditions such as Alzheimer's disease.

Case Study:

In vitro studies showed that this compound significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.

SIRT1 Activation

The compound has been identified as a selective activator of SIRT1 (Sirtuin 1), an enzyme implicated in aging and metabolic regulation. This activation could have implications for age-related diseases and metabolic disorders.

Data Table: SIRT1 Activation Potency

CompoundEC₅₀ (µM)Reference
This compound0.16

Mechanism of Action

The mechanism of action of N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Imidazo[2,1-b]thiazole 4-Phenyloxane-4-carboxamide at position 6 Data not explicitly reported; inferred from analogs
SRT1720 Imidazo[2,1-b]thiazole Quinoxaline-2-carboxamide; piperazine-methyl at position 3 SIRT1 agonist; induces mitochondrial biogenesis; rescues mitochondrial function
Compound 5l (from ) Imidazo[2,1-b]thiazole 4-Chlorophenyl at position 6; acetamide-linked morpholinopyridine Cytotoxic against MDA-MB-231 (IC50 = 1.4 μM); VEGFR2 inhibition (5.72% at 20 μM)
Isoquinoline derivatives () Isoquinoline Imidazo[2,1-b]thiazol-6-yl at C-3 Anti-cancer activity (specific IC50 not provided)

Key Differences in Pharmacological Profiles

  • SRT1720 vs. Target Compound: SRT1720’s quinoxaline-carboxamide group and piperazine-methyl substituent enable strong SIRT1 activation and mitochondrial rescue . In contrast, the target compound’s 4-phenyloxane-carboxamide may favor distinct target interactions (e.g., kinase or receptor modulation) due to increased steric bulk and lipophilicity. Mechanistic Insight: SRT1720 operates via SIRT1-dependent deacetylation of PGC-1α, enhancing mitochondrial DNA replication and ATP synthesis . The target compound’s mechanism remains uncharacterized but could diverge due to structural differences.
  • Compound 5l vs.

Spectroscopic Comparisons

  • IR Spectroscopy :
    Imidazo[2,1-b]thiazole derivatives exhibit characteristic C=S (1243–1258 cm⁻¹) and NH (3150–3414 cm⁻¹) stretches. The absence of C=O bands in triazole-thiones confirms cyclization .
  • NMR : Aromatic protons in the imidazo[2,1-b]thiazole core appear as distinct multiplets (δ 7.2–8.5 ppm), while oxane protons resonate as broad singlets (δ 3.5–4.5 ppm) .

Biological Activity

N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure includes an imidazo[2,1-b][1,3]thiazole moiety, which is known for its diverse biological activities. The molecular formula is C20H23N5OSC_{20}H_{23}N_{5}OS with a molecular weight of 393.49 g/mol. The compound's structure contributes to its interaction with biological targets, influencing its pharmacological profile.

Anticancer Activity

In Vitro Studies:
Recent studies have demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Antiproliferative Assays: A series of compounds derived from imidazo[2,1-b][1,3]thiazole were tested for their ability to inhibit cell growth in pancreatic ductal adenocarcinoma (PDAC) models including SUIT-2, Capan-1, and Panc-1. Compounds showed half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM .
  • Mechanism of Action: The mechanism involves the inhibition of critical pathways in cancer cell proliferation and migration. For example, compound 9c was noted for significantly reducing the migration rate of SUIT-2 and Capan-1 cells in wound-healing assays .

Table 1: Summary of Antiproliferative Activity

CompoundCell LineIC50 (µM)Mechanism of Action
9cSUIT-25.11Inhibition of cell migration
9lCapan-110.8Cell cycle arrest
9ePanc-1ActiveInduction of apoptosis

Neuropharmacological Potential

Alzheimer's Disease Research:
Further investigations have explored the potential of imidazo[2,1-b][1,3]thiazole derivatives as anti-Alzheimer agents:

  • Enzyme Inhibition: Compounds were evaluated as inhibitors of beta-site APP cleaving enzyme 1 (BACE1) and acetylcholinesterase (AChE). These enzymes are crucial in the pathophysiology of Alzheimer's disease .
  • Results: Some derivatives showed promising inhibitory activity against these targets, suggesting potential therapeutic applications in neurodegenerative diseases.

Antimicrobial Activity

Research has also indicated that certain derivatives possess antimicrobial properties:

  • Antibacterial and Antifungal Screening: Compounds were tested against various bacterial strains and fungi. Notably, some showed significant activity against Mycobacterium tuberculosis and other pathogens .

Table 2: Summary of Antimicrobial Activity

CompoundTarget OrganismActivity
5iMycobacterium tuberculosisSignificant
5wStaphylococcus aureusModerate
5acCandida albicansSignificant

Q & A

Basic: What synthetic methodologies are commonly employed for constructing the imidazo[2,1-b][1,3]thiazole core in this compound?

Answer:
The imidazo[2,1-b][1,3]thiazole core is typically synthesized via Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions, which minimizes side reactions and improves regioselectivity . Cyclization reactions involving Lawesson’s reagent (for thioamide formation) or hydrazonoyl halides (for thiadiazoline derivatives) are also critical for heterocycle formation . Key intermediates are characterized using IR spectroscopy (C=N, C-S-C stretching at 1600–1650 cm⁻¹ and 650–750 cm⁻¹, respectively), 1H/13C NMR (to confirm aromatic and heterocyclic proton environments), and mass spectrometry (to verify molecular ion peaks) .

Advanced: How can researchers optimize reaction yields for multi-step syntheses involving thiazole-imidazo fusion?

Answer:
Optimization strategies include:

  • Controlled stoichiometry : Use 1.1–1.3 equivalents of coupling agents (e.g., Lawesson’s reagent) to drive cyclization .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve cross-coupling efficiency in aryl-aryl bond formation .
  • Solvent-free or microwave-assisted synthesis : Reduces reaction time and byproduct formation .
  • In-line monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction conditions dynamically .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Assigns protons and carbons in the imidazo[2,1-b]thiazole (δ 7.2–8.5 ppm for aromatic protons) and oxane (δ 4.0–4.5 ppm for oxane protons) moieties .
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in fused heterocycles .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Answer:

  • Assay validation : Ensure consistent protocols (e.g., MTT vs. SRB assays for cytotoxicity) and cell lines (e.g., HeLa vs. MCF-7) .
  • Compound purity verification : Use HPLC (>95% purity) to exclude impurities affecting activity .
  • Dose-response standardization : Compare EC50/IC50 values under identical conditions (e.g., 48 vs. 72-hour exposure) .
  • Meta-analysis : Statistically aggregate data from multiple studies to identify trends .

Basic: What initial biological screening models are recommended for evaluating this compound?

Answer:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Anticancer potential : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HCT-116, A549) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced: What strategies are used to study structure-activity relationships (SAR) of this compound?

Answer:

  • Substituent variation : Modify phenyl (electron-withdrawing/-donating groups) and oxane (alkyl/aryl substitutions) rings to assess activity shifts .
  • Bioisosteric replacement : Replace thiazole with oxazole or imidazole to probe heterocycle specificity .
  • Molecular docking : Simulate binding interactions with targets (e.g., EGFR, tubulin) using AutoDock or Schrödinger .

Advanced: How can low solubility in pharmacological testing be addressed?

Answer:

  • Co-solvent systems : Use DMSO/PEG 300 mixtures (e.g., 10% DMSO in saline) to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide position .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .

Basic: What are the stability considerations for this compound during storage?

Answer:

  • Temperature control : Store at -20°C (long-term) or 4°C (short-term) to prevent degradation .
  • Light protection : Use amber vials to avoid photolytic decomposition of the thiazole ring .
  • Accelerated stability studies : Conduct at 40°C/75% RH for 4 weeks to predict shelf life .

Advanced: How can researchers elucidate the metabolic pathways of this compound?

Answer:

  • In vitro hepatocyte assays : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
  • Isotope labeling : Use 14C-labeled compound to track metabolic intermediates in urine/plasma .
  • CYP450 inhibition studies : Identify enzymes (e.g., CYP3A4) responsible for oxidation .

Advanced: How to validate target engagement in mechanistic studies?

Answer:

  • Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify target affinity .
  • siRNA knockdown : Silence putative targets (e.g., EGFR) and assess loss of compound activity .
  • Thermal shift assays (TSA) : Monitor protein denaturation temperature shifts upon compound binding .

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